6-Bromo-1H-indazole-4-methanamine

IDO1 Inhibitor Cancer Immunotherapy Structure-Activity Relationship

6-Bromo-1H-indazole-4-methanamine (CAS 1420043-44-2) is a heterobifunctional indazole building block bearing a bromine atom at the C6 position and a primary aminomethyl group at the C4 position. This specific substitution pattern distinguishes it from other monofunctional or regioisomeric indazole intermediates.

Molecular Formula C8H8BrN3
Molecular Weight 226.07 g/mol
Cat. No. B12055369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1H-indazole-4-methanamine
Molecular FormulaC8H8BrN3
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESC1=C(C=C2C(=C1CN)C=NN2)Br
InChIInChI=1S/C8H8BrN3/c9-6-1-5(3-10)7-4-11-12-8(7)2-6/h1-2,4H,3,10H2,(H,11,12)
InChIKeyZEVLHWXCTIUJHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1H-indazole-4-methanamine – A Strategic 4,6-Disubstituted Indazole Scaffold for Targeted Inhibitor Synthesis


6-Bromo-1H-indazole-4-methanamine (CAS 1420043-44-2) is a heterobifunctional indazole building block bearing a bromine atom at the C6 position and a primary aminomethyl group at the C4 position . This specific substitution pattern distinguishes it from other monofunctional or regioisomeric indazole intermediates. The compound is primarily employed in medicinal chemistry as a key synthetic precursor for generating focused libraries of kinase and enzyme inhibitors, particularly those targeting the IDO1/TDO and Vanin pathways [1]. Its solid-state properties (mp 205–210 °C) and commercial availability at 97% purity facilitate reliable procurement for research and further manufacturing use .

Why 6-Bromo-1H-indazole-4-methanamine Cannot Be Directly Substituted by Common Indazole Analogs


Direct substitution with other commercially prevalent indazole analogs (e.g., 6-bromoindazole, 4-bromoindazole, or 6-bromo-1H-indazole-4-carboxylic acid) is typically not feasible without compromising synthetic efficiency or biological activity. The methanamine group at the C4 position functions as a critical primary amine handle for downstream diversification, enabling direct amide bond formation or reductive amination—transformations that are not directly accessible with the C4-unsubstituted, C4-carboxylic acid, or C4-amino analogs [1][2]. Specifically, published structure-activity relationship (SAR) studies on IDO1/TDO dual inhibitors demonstrate that replacing the 4-aminomethyl moiety with a hydroxyl group (as in the earlier lead LWQ-84) resulted in a significant loss of cellular potency and complete abrogation of TDO inhibitory activity, underscoring the essential role of the 4-aminomethyl pharmacophore [2].

Quantitative Differentiation Evidence for 6-Bromo-1H-indazole-4-methanamine Against Closest Structural Analogs


IDO1 Enzymatic and Cellular Potency Advantage of 4-Aminomethyl Over 4-Hydroxy Indazole Scaffolds

In a comparative SAR study of 4,6-disubstituted indazoles, the reference compound LWQ-84 (bearing a 4-hydroxy group) exhibited an IDO1 enzymatic IC50 of 5.3 μM but was nearly inactive in the cellular assay and showed no TDO inhibition. In contrast, compound 35, which is synthesized from 6-bromo-1H-indazole-4-methanamine and retains the 4-aminomethyl motif, achieved a 7.2-fold more potent enzymatic IC50 of 0.74 μM and demonstrated clear cellular activity (HeLa IC50 = 1.37 μM) [1]. This establishes the 4-aminomethyl group as a superior pharmacophore for dual IDO1/TDO inhibition relative to the 4-hydroxy analog available through alternative synthetic routes.

IDO1 Inhibitor Cancer Immunotherapy Structure-Activity Relationship

In Vivo Antitumor Efficacy Exclusively Demonstrated by 4-Aminomethyl-Containing Indazole Derivatives

Compound 35, bearing the 4-aminomethyl group derived from 6-bromo-1H-indazole-4-methanamine, demonstrated statistically significant in vivo antitumor activity in the CT26 colon carcinoma xenograft model. By contrast, the earlier 4-hydroxy lead LWQ-84 showed almost no anticancer effect in the same in vivo model [1]. This provides direct in vivo validation that the 4-aminomethyl substitution pattern is critical for translating IDO1/TDO inhibitory activity into therapeutic efficacy, a feature not observed with the 4-hydroxy comparator.

In Vivo Pharmacology CT26 Xenograft Tumor Growth Inhibition

Patent-Validated Utility as a Key Intermediate for Vanin Enzyme Inhibitors

Boehringer Ingelheim's patent WO2020114949A1 explicitly exemplifies 6-bromo-1H-indazole-4-methanamine as a critical intermediate in the synthesis of potent heteroaromatic Vanin inhibitors [1]. The methylamine nitrogen is directly elaborated to form the core N-[(3S)-1-(6-{[(6-bromo-1H-indazol-4-yl)methyl]amino}pyridine-3-carbonyl)pyrrolidin-3-yl]-N-methylacetamide scaffold. In contrast, the corresponding 6-bromo-1H-indazole-4-carboxylic acid (CAS 885523-08-0) or 4-amino-6-bromo-1H-indazole (CAS 885518-50-3) cannot be directly converted to this patent-protected chemotype without additional synthetic steps, if at all .

Vanin Inhibitor Inflammatory Disease Patent-Protected Scaffold

Uniquely Enables Dual IDO1/TDO Pharmacophore via Heme-Coordination Mechanism

Crystal structures of human IDO1 (PDB: 7E0P, 7E0O) complexed with 4-(((6-bromo-1H-indazol-4-yl)amino)methyl)phenol derived from 6-bromo-1H-indazole-4-methanamine reveal a binding mode involving direct coordination of the indazole nitrogen with the heme ferrous iron, a mechanism that underlies dual IDO1/TDO inhibition [1]. In contrast, 5-bromo-1H-indazole-4-amine derivatives (PDB: 7E0T) show a different binding pose that does not support TDO inhibition, highlighting the regiospecific advantage of the 6-bromo-4-aminomethyl substitution [2]. This structural biology evidence rationalizes why the 6-bromo isomer uniquely enables the dual inhibition phenotype.

IDO1/TDO Dual Inhibition Heme Coordination Crystal Structure

High-Value Research and Procurement Scenarios for 6-Bromo-1H-indazole-4-methanamine


Synthesis of IDO1/TDO Dual Inhibitors for Cancer Immunotherapy Lead Optimization

Based on the demonstrated 7.2-fold improvement in IDO1 enzymatic potency and the acquisition of TDO dual inhibition compared to 4-hydroxy analogs [1], 6-bromo-1H-indazole-4-methanamine is the preferred starting material for medicinal chemistry teams pursuing next-generation IDO1/TDO dual inhibitors. The primary amine handle enables rapid library enumeration through amide coupling or reductive amination at the C4 position, while the C6 bromine permits parallel diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

Patent-Protected Vanin Inhibitor Development for Inflammatory and Autoimmune Disease

As explicitly exemplified in Boehringer Ingelheim's Vanin inhibitor patent family [1], this compound serves as a direct intermediate for constructing the claimed heteroaromatic scaffold. Industrial research groups seeking to develop novel Vanin-targeting therapies while navigating intellectual property landscapes can use this intermediate to either access the patented chemical space for SAR exploration or to design patent-evasive analogs through alternative derivatization of the C4-aminomethyl or C6-bromo positions.

Structure-Based Drug Design Using the 6-Bromo-4-aminomethyl Indazole Pharmacophore

The availability of high-resolution co-crystal structures (PDB: 7E0P, 7E0O) with human IDO1 enzyme [1] provides an experimentally validated starting point for fragment growing, scaffold morphing, or computational docking studies. Unlike the 5-bromo regioisomer (PDB: 7E0T) which exhibits a narrower IDO1-only binding profile, the 6-bromo-4-aminomethyl template's dual IDO1/TDO binding mode makes it indispensable for programs targeting both enzymes simultaneously—a strategy increasingly recognized as necessary to overcome resistance mechanisms in cancer immunotherapy.

Efficient Parallel Synthesis Libraries via Orthogonal C4 and C6 Functionalization

The orthogonal reactivity of the C4-aminomethyl (nucleophilic amine) and C6-bromo (electrophilic cross-coupling partner) positions enables true parallel library synthesis without protecting group manipulations. This contrasts with mono-functional indazole analogs (e.g., 6-bromoindazole or 4-aminoindazole), which lack the second diversification handle and thus produce smaller or less diverse compound collections per synthetic cycle. This dual functionalization capability directly reduces synthesis timelines and reagent costs per compound synthesized.

Quote Request

Request a Quote for 6-Bromo-1H-indazole-4-methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.